REACTION_CXSMILES
|
[OH-].[Na+].[CH:3](=[O:8])[CH2:4][CH2:5][CH2:6][CH3:7]>O>[CH2:5]([C:4](=[CH:3][CH2:4][CH2:5][CH2:6][CH3:7])[CH:3]=[O:8])[CH2:6][CH3:7] |f:0.1|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2434 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
while stirring the mixture at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reactor equipped with a dropping funnel and a condenser
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 95° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was removed from the reaction product
|
Type
|
DISTILLATION
|
Details
|
The reaction product was purified by distillation (b.p.: 70° C./0.7 kPa)
|
Name
|
2-propyl-2-heptenal
|
Type
|
product
|
Smiles
|
C(CC)C(C=O)=CCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1930 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |